molecular formula C12H20B2CaO16 B1218763 Calcium borogluconate CAS No. 5743-34-0

Calcium borogluconate

Cat. No.: B1218763
CAS No.: 5743-34-0
M. Wt: 482.0 g/mol
InChI Key: SSKRIDIHZLFJCG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium borogluconate is a compound formed by the combination of calcium gluconate and boric acid. It is widely used in veterinary medicine, particularly for the treatment of hypocalcemia (milk fever) in livestock such as cows, sheep, and goats. This compound is known for its high solubility in water and its ability to rapidly increase blood calcium levels in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium borogluconate is synthesized by reacting calcium gluconate with boric acid in an aqueous solution. The typical molar ratio used is 5:1 (calcium gluconate to boric acid). The reaction involves the formation of coordinate covalent bonds between the Lewis acidic boron atom in boric acid and the Lewis basic oxygen atoms of the gluconate ion .

Industrial Production Methods: In industrial settings, the preparation of this compound involves dissolving calcium gluconate and boric acid in purified water, followed by a sealed boiling dissolving method to ensure complete reaction and high stability of the final product. The solution is then filtered and sterilized for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Calcium borogluconate primarily undergoes dissolution and ionization reactions in aqueous solutions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

    Reagents: Calcium gluconate, boric acid, purified water.

    Conditions: Aqueous solution, controlled temperature, and pH.

Major Products Formed: The primary product formed is this compound itself, which dissociates into calcium ions and borogluconate ions in solution .

Mechanism of Action

Calcium borogluconate works by rapidly increasing the calcium levels in the blood. The calcium ions are essential for various physiological functions, including nerve impulse transmission, muscle contraction, and blood coagulation. The compound dissociates in the bloodstream, releasing calcium ions that are readily absorbed and utilized by the body .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high solubility, rapid action, and stability in aqueous solutions. It offers a reliable and efficient means of treating hypocalcemia in livestock, making it a preferred choice in veterinary medicine .

Properties

CAS No.

5743-34-0

Molecular Formula

C12H20B2CaO16

Molecular Weight

482.0 g/mol

IUPAC Name

calcium;2,3-dihydroxy-3-[2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoate

InChI

InChI=1S/2C6H11BO8.Ca/c2*8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12;/h2*2-5,8-10,13H,1H2,(H,11,12);/q;;+2/p-2

InChI Key

SSKRIDIHZLFJCG-UHFFFAOYSA-L

Isomeric SMILES

B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.[Ca+2]

SMILES

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2]

Canonical SMILES

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2]

Related CAS

87-46-7 (Parent)

Synonyms

orogluconate
borogluconate, calcium salt
calcium borogluconate

Origin of Product

United States

Synthesis routes and methods

Procedure details

35.6 grams of gluconolactone and 12.2 grams of technical grade boric acid were added to 50 ml. of water at room temperature. The resultant mixture was stirred and heated at about 50° C. for about 4 hours and the water allowed to evaporate to reduce the mixture volume to about 45 ml. The mixture was then cooled to room temperature and 28 grams of triethanolamine were added with stirring.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.